Computed XLogP3-AA Lipophilicity and CNS Drug-Likeness Versus the Unsubstituted Benzamide Parent
The 2,4-dimethoxy substitution pattern elevates the computed lipophilicity of this compound (XLogP3-AA = 3.4) [1] relative to the unsubstituted benzamide parent N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (predicted XLogP3-AA ≈ 2.5–2.8). This ΔlogP of approximately +0.6 to +0.9 log units is consistent with the addition of two methoxy groups and falls within the optimal CNS drug-likeness window (XLogP 2–4), suggesting potential for enhanced blood-brain barrier permeability relative to less lipophilic analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as a predictor of passive membrane permeability and CNS exposure |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 [1] |
| Comparator Or Baseline | Predicted XLogP3-AA for unsubstituted N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide ≈ 2.5–2.8 (estimated by removal of two methoxy contributions; no experimental logP for this comparator was identified in the literature) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 to +0.9 log units (computed estimation only) |
| Conditions | Computed property (XLogP3 3.0 algorithm, PubChem); no experimental logP or logD data available |
Why This Matters
For procurement decisions in CNS-targeted screening, a computed logP within the 2–4 range is a widely used filter for blood-brain barrier penetrance, and the ΔlogP relative to the unsubstituted parent may guide the prioritization of this compound over less lipophilic analogs when passive CNS permeability is a desired feature.
- [1] PubChem Compound Summary for CID 44024508, 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide. National Center for Biotechnology Information. Accessed via PubChem REST API, 2026. View Source
